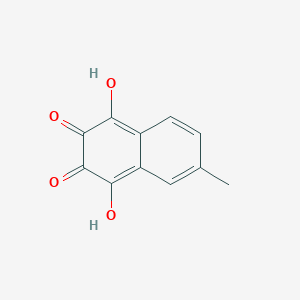

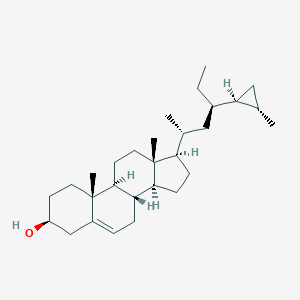

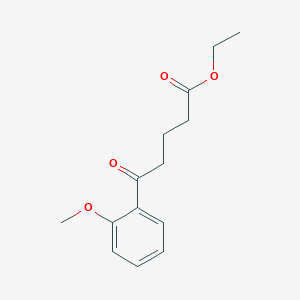

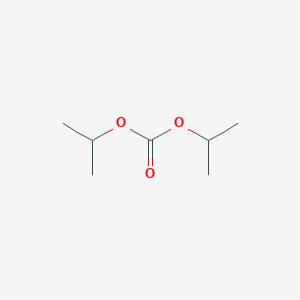

![molecular formula C16H15F3O8 B044170 4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 117153-55-6](/img/structure/B44170.png)

4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of chroman-4-one derivatives and related compounds often involves regioselective nucleophilic trifluoromethylation and various condensation reactions. For instance, reactions of polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes result in bis(polyfluoroalkyl)chroman-4-ones through a highly regioselective and efficient process (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been extensively studied, revealing detailed insights into their conformation and electronic properties. A study utilizing DFT methods analyzed the conformers of quercetin 3-D-galactoside, a structurally related compound, providing valuable data on HOMO-LUMO energy gaps and UV spectra (Aydın & Özpozan, 2020).

Chemical Reactions and Properties

Chemical reactions involving the trifluoromethyl group and its interaction with other molecular fragments have been explored, illustrating the compound's reactivity and potential for further functionalization. For example, electrochemical methods have facilitated the synthesis of novel dihydropyridine derivatives, showcasing the trifluoromethyl group's versatility in synthetic chemistry (Goodarzi & Mirza, 2020).

Aplicaciones Científicas De Investigación

Molecular and Conformational Analysis

The compound has been a subject of detailed conformational and molecular analysis. Aydın and Özpozan (2020) conducted a theoretical study of quercetin 3-D-galactoside (a closely related compound), analyzing the potential energy surfaces, conformers, and intramolecular hydrogen bonds through DFT methods, HOMO–LUMO energy gaps, and vibrational spectroscopic study. This research sheds light on the molecule's stability and spectral properties, which are crucial for understanding its behavior in various applications (Aydın & Özpozan, 2020).

Solubility and Interaction with Solvents

The compound's solubility and interaction with solvents have been studied, providing insights into its applications in solution-based processes. Gong et al. (2012) explored the solubility of similar saccharides in ethanol–water solutions, indicating how solvent composition affects the solubility of these molecules. Understanding the solubility behavior is pivotal in pharmaceutical and chemical engineering processes (Gong et al., 2012).

Biotechnological Applications

The compound and its derivatives have potential biotechnological applications. For instance, López-Orenes et al. (2022) investigated how microwave irradiation affects the production of phenolic compounds in Drosera rotundifolia in vitro plantlets. The study revealed that microwave treatment can act as an inducer for the production of phenylpropanoid compounds, demonstrating the compound's potential role in biotechnological applications (López-Orenes et al., 2022).

Synthesis and Chemical Transformations

Understanding the synthesis pathways and chemical transformations of this compound is crucial for its application in medicinal chemistry and material science. Sosnovskikh et al. (2003) presented methods for regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, leading to the synthesis of fluorinated analogs of natural compounds. Such methodologies are foundational for developing new pharmaceuticals or materials with tailored properties (Sosnovskikh et al., 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-BGNCJLHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

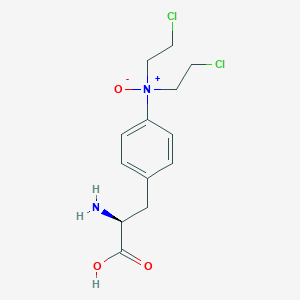

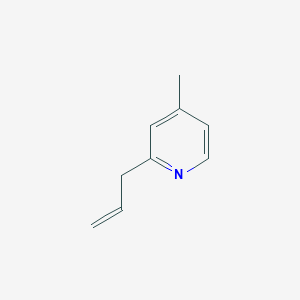

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)